molecular formula C26H23NO4 B3006944 6-Methoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one CAS No. 866339-72-2

6-Methoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one

Cat. No.: B3006944
CAS No.: 866339-72-2
M. Wt: 413.473
InChI Key: DPFHYUWFZBSFBA-UHFFFAOYSA-N
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Description

6-Methoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one, also known as MMQ, is a synthetic quinoline derivative that has been widely used in scientific research. MMQ has shown promising results in various fields of study, including cancer research, neurology, and immunology.

Scientific Research Applications

Synthetic Pathways and Intermediates

Research into the compound 6-Methoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one and its derivatives has demonstrated a variety of synthetic routes and potential applications in pharmaceutical and chemical synthesis. Studies have explored efficient methodologies for large-scale synthesis, highlighting its role as a precursor in the development of pharmaceutically active compounds. For instance, practical and large-scale synthesis methods have been developed for related quinoline derivatives, emphasizing the compound's significance in manufacturing processes for potential therapeutic agents (Bänziger et al., 2000).

Pharmacological Potential

While direct studies on this compound specifically may be limited, research on structurally related quinoline derivatives has uncovered a range of pharmacological potentials. These studies have led to the discovery of compounds with antimycobacterial activity, indicating the broader relevance of quinoline derivatives in the search for new therapeutic agents. For example, substituted benzo[h]quinazolines and benzo[g]indazoles have been synthesized and evaluated for their anti-tubercular properties, demonstrating significant activity against Mycobacterium tuberculosis strains (Maurya et al., 2013).

Chemical Properties and Structural Studies

The compound and its analogs have been subjects of structural and spectral assignment studies, including the use of heteronuclear correlation experiments to confirm molecular structures. These investigations provide critical insights into the compound's chemical behavior and potential reactivity, which is essential for its application in synthesis and drug development. Research has also focused on the synthesis and theoretical study of related dibenzoquinolin-7-one derivatives, offering a deeper understanding of their electronic and structural properties through density functional theory (DFT) and reactivity descriptors (Sobarzo-Sánchez et al., 2006).

Fluorophore Development

The synthesis of quinolin-4-one derivatives has implications for the development of specific fluorophores, such as those used in the detection of metal ions. Studies on related compounds have yielded new fluorophores capable of forming fluorescent complexes with metal ions like Zn(II), highlighting the compound's potential utility in analytical chemistry and bioimaging applications. This research offers a pathway to the design of novel fluorescent markers for biological and chemical analysis (Kimber et al., 2003).

Mechanism of Action

The mechanism of action of quinolinones can vary widely depending on their specific structure and the target they interact with. Some quinolinones have been found to have antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. Some quinolinones can be toxic or irritant, and appropriate safety measures should be taken when handling them .

Future Directions

Quinolinones are a class of compounds with a wide range of biological activities, making them interesting targets for drug development. Future research could focus on exploring the biological activities of this specific compound and developing methods for its synthesis .

Properties

IUPAC Name

6-methoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c1-17-4-8-19(9-5-17)25(28)23-16-27(15-18-6-10-20(30-2)11-7-18)24-13-12-21(31-3)14-22(24)26(23)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFHYUWFZBSFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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